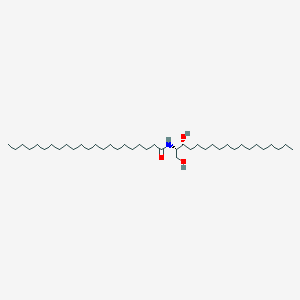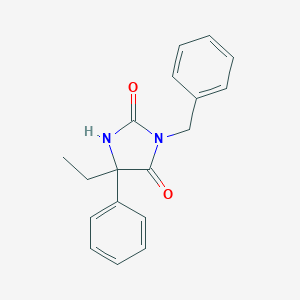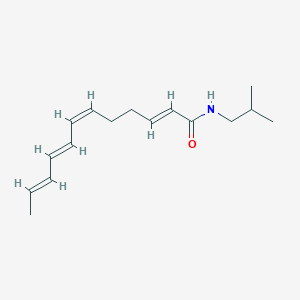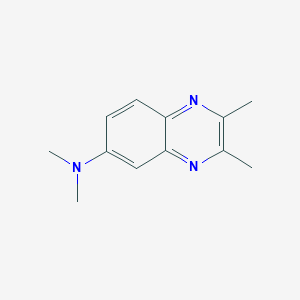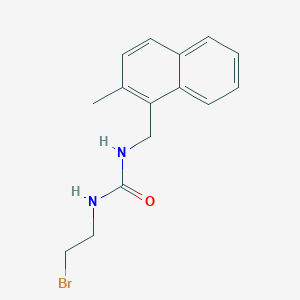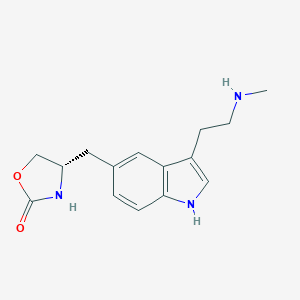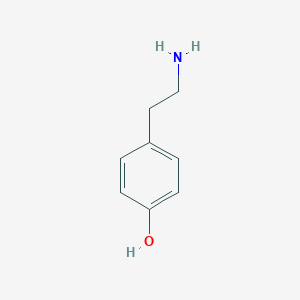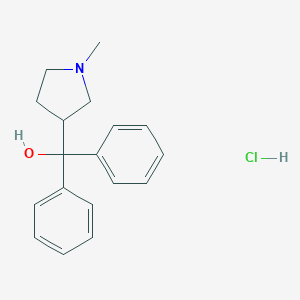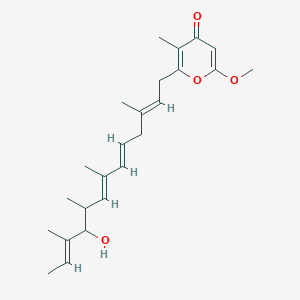
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde, also known as DMPO, is a stable nitroxide radical that has been widely used as a spin trapping agent in various fields of scientific research. The unique chemical structure of DMPO provides excellent trapping efficiency and selectivity towards reactive oxygen and nitrogen species, making it a valuable tool for investigating the mechanisms of oxidative stress and free radical-mediated damage in biological systems.
Mécanisme D'action
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde works by trapping free radicals and other reactive species, forming stable adducts that can be detected and analyzed using various spectroscopic techniques such as electron paramagnetic resonance (EPR) spectroscopy. 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has a high trapping efficiency towards superoxide, hydroxyl, and nitrogen dioxide radicals, as well as other reactive species such as peroxynitrite and hypochlorous acid.
Biochemical and Physiological Effects:
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has been shown to have a protective effect against oxidative stress and free radical-mediated damage in various biological systems. 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde can scavenge reactive species and prevent the formation of harmful oxidation products such as lipid peroxides and protein carbonyls. 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has also been shown to modulate the activity of various enzymes and signaling pathways involved in redox regulation and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde as a spin trapping agent is its high trapping efficiency and selectivity towards reactive species. 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde is also stable and easy to handle, making it a convenient tool for investigating oxidative stress and free radical-mediated damage in biological systems. However, 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has some limitations, including its potential to react with other molecules in biological systems and its inability to trap certain reactive species such as singlet oxygen and carbon-centered radicals.
Orientations Futures
There are many potential future directions for research involving 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde. One area of interest is the development of new spin trapping agents with improved trapping efficiency and selectivity towards specific reactive species. Another area of interest is the application of 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde in vivo to investigate the role of oxidative stress and free radicals in various disease states. Additionally, the use of 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde in combination with other techniques such as mass spectrometry and proteomics could provide new insights into the mechanisms of redox regulation and signaling in biological systems.
Méthodes De Synthèse
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde can be synthesized through a multistep reaction starting from 2,4-dimethylphenol and benzaldehyde. The synthesis involves the formation of an intermediate Schiff base, which is then cyclized to form the oxazine ring. The final step involves the oxidation of the nitrogen atom to yield the nitroxide radical. The purity and yield of 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde can be improved by using various purification techniques such as column chromatography and recrystallization.
Applications De Recherche Scientifique
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has been extensively used in various fields of scientific research, including biochemistry, pharmacology, and environmental science. In biochemistry, 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde is used as a spin trapping agent to investigate the mechanisms of oxidative stress and free radical-mediated damage in biological systems. 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has also been used as a probe to study the redox status of proteins and enzymes. In pharmacology, 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has been used to evaluate the antioxidant activity of natural products and synthetic compounds. In environmental science, 2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde has been used to study the formation and fate of free radicals in air pollution and water treatment systems.
Propriétés
Numéro CAS |
104409-69-0 |
|---|---|
Nom du produit |
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde |
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
2-(dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde |
InChI |
InChI=1S/C13H14N2O2/c1-15(2)13-14-12(11(8-16)9-17-13)10-6-4-3-5-7-10/h3-9,12H,1-2H3 |
Clé InChI |
FMTPGZCYVUOJQD-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=CC=C2 |
SMILES canonique |
CN(C)C1=NC(C(=CO1)C=O)C2=CC=CC=C2 |
Synonymes |
2-(Dimethylamino)-4-phenyl-4H-1,3-oxazine-5-carbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



